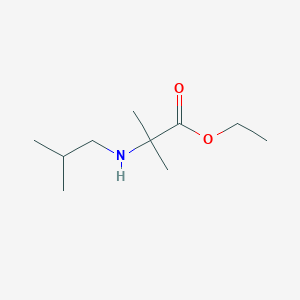

Ethyl 2-(isobutylamino)-2-methylpropanoate

Description

Contextualization within the Chemistry of Substituted Propanoates

Substituted propanoates are a broad class of organic esters derived from propanoic acid. These compounds are characterized by the presence of various functional groups attached to the three-carbon propanoate backbone. The position and nature of these substituents significantly influence the chemical and physical properties of the molecule.

Ethyl 2-(isobutylamino)-2-methylpropanoate is a diester that belongs to the subgroup of α-amino acid esters. These esters are of particular interest due to their structural relationship to amino acids, the fundamental building blocks of proteins. The presence of both an amino group and an ester functionality makes them versatile synthons in organic synthesis. The "2-methyl" substitution results in a chiral center at the alpha-carbon, meaning the compound can exist as different stereoisomers. The isobutylamino group attached to the alpha-carbon further functionalizes the molecule, influencing its reactivity and potential applications.

Chemical Significance as a Synthetic Intermediate

N-substituted α-amino esters are valuable chiral intermediates for the synthesis of a wide array of pharmaceuticals and biologically active compounds. nih.gov Their utility stems from the ability to undergo various chemical transformations at both the amino and ester functionalities.

While specific applications of this compound are not extensively documented, compounds with similar structures are known to be precursors in the synthesis of more complex molecules. General synthetic routes to N-substituted α-amino esters include the reductive amination of α-ketoesters. nih.gov This method involves the reaction of an α-ketoester with an amine, in this case, isobutylamine (B53898), followed by reduction of the resulting imine to yield the target N-substituted α-amino ester. Other approaches include the direct amination of carboxylic acid derivatives. nih.gov

The presence of the isobutylamino group allows for further functionalization, and the ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, making it a versatile building block in multi-step synthetic pathways.

Overview of Research Trajectories for Related Chemical Architectures

Research involving chemical architectures similar to this compound is dynamic, with several key areas of investigation:

Development of Novel Synthetic Methodologies: A significant focus of current research is the development of more efficient and stereoselective methods for the synthesis of α,α-disubstituted α-amino acids and their esters. nih.gov This includes the use of advanced catalytic systems, such as biocatalysis with imine reductases, to achieve high enantioselectivity. nih.gov The development of metal-free synthesis strategies is also an active area of research. organic-chemistry.org

Exploration of Bioactive Molecules: α-Amino acid derivatives are frequently incorporated into peptidomimetics in drug discovery to create unnatural amino acids that can enhance the therapeutic properties of peptides. prismbiolab.com Research is ongoing to explore how different substitutions at the alpha-carbon and the nitrogen atom influence the biological activity of these molecules.

Asymmetric Synthesis: Given the chirality of many α-amino acid esters, a major research trajectory is the development of asymmetric synthesis routes. This allows for the selective production of a single enantiomer, which is often crucial for pharmaceutical applications. Techniques such as asymmetric hydrogenation and enantioselective alkylation are continuously being refined. prismbiolab.com

Fluorinated Derivatives: The synthesis and application of α-fluoroalkyl-α-amino acids is a growing field. mdpi.comresearchgate.net The introduction of fluorine can significantly alter the electronic properties and metabolic stability of a molecule, making these derivatives of interest for medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

ethyl 2-methyl-2-(2-methylpropylamino)propanoate |

InChI |

InChI=1S/C10H21NO2/c1-6-13-9(12)10(4,5)11-7-8(2)3/h8,11H,6-7H2,1-5H3 |

InChI Key |

VPQGYRYLLDAJIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C)NCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Chemistry of Ethyl 2 Isobutylamino 2 Methylpropanoate

Precursor-Based Synthesis Strategies

The synthesis of Ethyl 2-(isobutylamino)-2-methylpropanoate can be approached through several convergent strategies that utilize readily available precursors. These methods focus on the sequential or concerted formation of the ester and amino functionalities.

Esterification Reactions for Propanoate Formation

A fundamental approach to synthesizing the ethyl propanoate moiety involves the esterification of the corresponding carboxylic acid, 2-methylpropanoic acid (also known as isobutyric acid). wikipedia.org This reaction is typically acid-catalyzed, most commonly using a strong acid like sulfuric acid, and is driven to completion by removing the water formed during the reaction.

Reaction Scheme: (CH₃)₂CHCOOH + CH₃CH₂OH ⇌ (CH₃)₂CHCOOCH₂CH₃ + H₂O

The direct esterification of 2-(isobutylamino)-2-methylpropanoic acid, if available, would also yield the target compound. However, the synthesis of this amino acid precursor can be more complex. A more common strategy involves introducing the amino group after the ester functionality is already in place.

Amination and Alkylation Routes for Isobutylamino Introduction

With the ethyl 2-methylpropanoate (B1197409) skeleton established, the introduction of the isobutylamino group at the α-position is the key subsequent step. This can be achieved through two primary routes: nucleophilic substitution on an α-halogenated ester or reductive amination of an α-keto ester (though the former is more common for this specific structure).

A highly plausible route starts with the bromination of ethyl 2-methylpropanoate to yield ethyl 2-bromo-2-methylpropanoate (B8525525). This α-bromo ester is an excellent electrophile for nucleophilic substitution by isobutylamine (B53898). nist.govnih.govsigmaaldrich.comchemspider.com

Reaction Scheme: (CH₃)₂CHCOOCH₂CH₃ + Br₂ → (CH₃)₂C(Br)COOCH₂CH₃ + HBr (CH₃)₂C(Br)COOCH₂CH₃ + (CH₃)₂CHCH₂NH₂ → (CH₃)₂C(NHCH₂CH(CH₃)₂)COOCH₂CH₃ + HBr

Alternatively, one could start from ethyl 2-amino-2-methylpropanoate and introduce the isobutyl group via N-alkylation. nih.govncats.ioncats.io This would typically involve reacting the amino ester with an isobutyl halide, such as isobutyl bromide, in the presence of a base to neutralize the hydrogen halide formed.

Reaction Scheme: (CH₃)₂C(NH₂)COOCH₂CH₃ + (CH₃)₂CHCH₂Br → (CH₃)₂C(NHCH₂CH(CH₃)₂)COOCH₂CH₃ + HBr

Synthesis via Aza-Michael Addition (if applicable for analogues)

The aza-Michael addition, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful method for the synthesis of β-amino esters. thieme-connect.comacs.orgthieme-connect.comnih.govacs.org While this compound is an α-amino ester and therefore not directly synthesized via this method, the aza-Michael reaction is highly relevant for the synthesis of its constitutional isomers, such as ethyl 3-(isobutylamino)propanoate. For instance, the reaction of isobutylamine with ethyl acrylate (B77674) would yield the corresponding β-amino ester. This methodology is crucial for creating a diverse library of related amino ester analogues for further studies. google.com

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions is essential. Key parameters include the choice of catalyst and solvent.

Catalytic Approaches in Synthesis

In the esterification step, while strong mineral acids are effective, heterogeneous acid catalysts can offer advantages in terms of easier separation and reduced corrosion.

For the amination/alkylation steps, the choice of base is critical. In the reaction of ethyl 2-bromo-2-methylpropanoate with isobutylamine, an excess of the amine can serve as the base to neutralize the HBr byproduct. Alternatively, a non-nucleophilic base like triethylamine (B128534) or potassium carbonate can be employed to prevent side reactions and maximize the utilization of the starting amine.

In the context of synthesizing related compounds through aza-Michael addition , various catalysts have been explored to enhance reaction rates and selectivities. These include Lewis acids and solid-supported catalysts like silica (B1680970) gel, which can promote the reaction under mild, solvent-free conditions. thieme-connect.comthieme-connect.com

Solvent Effects on Reaction Efficiency

The choice of solvent can significantly influence the rate and outcome of the synthetic steps.

For the nucleophilic substitution reaction between ethyl 2-bromo-2-methylpropanoate and isobutylamine, polar aprotic solvents such as acetonitrile (B52724) or dimethylformamide (DMF) are often suitable as they can solvate the charged transition state, thereby accelerating the reaction. Less polar solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be used.

The efficiency of esterification can be improved by using a solvent, such as toluene, that allows for the azeotropic removal of water, thus driving the equilibrium towards the product side.

Temperature and Pressure Dependencies in Synthetic Protocols

The influence of temperature and pressure on the synthesis of this compound is an area that requires empirical investigation. There is currently no published data to construct a profile of how these critical parameters affect reaction kinetics, yield, and purity. Such studies would be essential for the optimization and scale-up of any potential synthetic route.

Mechanistic Investigations of Formation Pathways

The mechanistic pathways leading to the formation of this compound have not been elucidated in the available literature. Understanding the step-by-step process of bond formation is fundamental to controlling the reaction and predicting potential byproducts.

Elucidation of Transition States

Computational and experimental studies to identify and characterize the transition states in the formation of this compound are absent from the scientific record. The energy barriers and geometries of these transient species are critical to a deep understanding of the reaction mechanism.

Kinetic Studies of Key Synthetic Steps

No kinetic data has been published for the synthesis of this compound. Rate laws, reaction orders, and activation energies for the key bond-forming steps have yet to be determined. This information is vital for a quantitative understanding of the reaction dynamics.

Derivatization and Functional Group Interconversion Studies

The chemical reactivity and potential for further functionalization of this compound have not been explored in the available literature. Such studies would be crucial for understanding its stability and for the development of new compounds.

Reactivity of the Tertiary Amine Functionality

Similarly, there is a lack of information regarding the reactivity of the tertiary amine in this compound. Studies on its basicity, nucleophilicity, and potential for oxidation or quaternization would provide valuable insights into its chemical behavior.

Modifications of the Isobutyl Group

The isobutyl group in this compound offers a site for structural modification to generate analogs with potentially different physicochemical properties. These modifications can be achieved either by synthesizing the molecule with a modified amine from the outset or by chemical alteration of the isobutyl group in the final compound.

One of the most direct methods to modify the isobutyl group is to utilize different primary amines in the reductive amination synthesis. By replacing isobutylamine with other structurally varied primary amines, a diverse library of N-alkylated analogs can be produced. This approach allows for the introduction of a wide range of functionalities on the nitrogen substituent.

For instance, employing primary amines with different alkyl chains, cyclic structures, or functional groups in the reductive amination with ethyl 2-keto-2-methylpropanoate would yield a variety of analogs. The general reaction scheme is presented below:

General Reaction Scheme for Analog Synthesis via Reductive Amination

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

|---|---|---|---|

| Ethyl 2-keto-2-methylpropanoate | R-NH₂ (various primary amines) | Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Ethyl 2-(alkylamino)-2-methylpropanoate |

The following table provides examples of how different primary amines could be used to synthesize analogs of this compound.

Table 1: Examples of Analogs Synthesized via Reductive Amination with Various Primary Amines

| Primary Amine (R-NH₂) | Resulting N-Substituent (R) | Product Name |

| Cyclohexylamine | Cyclohexyl | Ethyl 2-(cyclohexylamino)-2-methylpropanoate |

| Benzylamine | Benzyl | Ethyl 2-(benzylamino)-2-methylpropanoate |

| 2-Phenylethylamine | 2-Phenylethyl | Ethyl 2-(phenethylamino)-2-methylpropanoate |

| 3-Methoxypropylamine | 3-Methoxypropyl | Ethyl 2-((3-methoxypropyl)amino)-2-methylpropanoate |

| Allylamine | Allyl | Ethyl 2-(allylamino)-2-methylpropanoate |

Direct chemical modification of the isobutyl group in this compound is also a possibility, although potentially less specific. For example, free-radical halogenation could introduce a halogen atom onto the isobutyl chain, which could then be subjected to further nucleophilic substitution reactions. However, this approach may suffer from a lack of regioselectivity, leading to a mixture of products.

While direct synthetic routes using varied amines offer a more controlled method for generating diversity in the N-substituent, the potential for post-synthesis modification of the isobutyl group exists, albeit with potential challenges in selectivity. The choice of strategy would depend on the desired final structure and the availability of the starting materials.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 Isobutylamino 2 Methylpropanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity of atoms and infer spatial relationships.

High-Resolution ¹H NMR for Proton Environment Analysis

A high-resolution ¹H NMR spectrum of Ethyl 2-(isobutylamino)-2-methylpropanoate would reveal the distinct chemical environments of all protons in the molecule. The expected signals, their multiplicities (splitting patterns), and integration values are critical for assigning each proton to its specific location within the structure.

Key Expected ¹H NMR Signals:

Ethyl Ester Protons: An ethyl group (-O-CH₂-CH₃) would present as a quartet for the methylene (B1212753) protons (CH₂) coupled to the adjacent methyl protons, and a triplet for the methyl protons (CH₃) coupled to the methylene protons.

Gem-Dimethyl Protons: The two methyl groups attached to the quaternary carbon (C(CH₃)₂) are chemically equivalent and would therefore appear as a single, sharp singlet, as there are no adjacent protons to cause splitting.

Isobutyl Protons: The isobutyl group (-CH₂-CH(CH₃)₂) would show more complex signals. The two diastereotopic methylene protons adjacent to the nitrogen would likely appear as a doublet of doublets or a more complex multiplet. The methine proton (-CH-) would be a multiplet due to coupling with the adjacent methylene and methyl protons. The two methyl groups of the isobutyl moiety are diastereotopic and would likely appear as two distinct doublets.

Amine Proton: The N-H proton signal is often broad and its chemical shift can be highly variable depending on the solvent, concentration, and temperature. It would likely show coupling to the adjacent methylene protons of the isobutyl group.

Predicted ¹H NMR Data Table:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |

| Ethyl -CH₃ | ~1.2 | Triplet (t) | 3H |

| Gem-Dimethyl -C(CH₃)₂ | ~1.3 | Singlet (s) | 6H |

| Isobutyl -CH(CH₃)₂ | ~0.9 | Doublet (d) | 6H |

| Isobutyl -CH- | ~1.8 | Multiplet (m) | 1H |

| Isobutyl -NH-CH₂- | ~2.5 | Doublet (d) | 2H |

| Ethyl -O-CH₂- | ~4.1 | Quartet (q) | 2H |

| Amine -NH- | Variable | Broad Singlet (br s) | 1H |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon backbone of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shift of each signal is indicative of the carbon's local electronic environment.

Key Expected ¹³C NMR Signals:

Carbonyl Carbon: The ester carbonyl carbon (-C=O) would appear at the most downfield region of the spectrum.

Quaternary Carbons: The quaternary carbon of the 2-methylpropanoate (B1197409) moiety and the carbon of the ethyl ester attached to the oxygen would have distinct chemical shifts.

Methylene Carbons: The methylene carbons of the ethyl and isobutyl groups would be clearly distinguishable.

Methine Carbon: The single methine carbon of the isobutyl group would be present.

Methyl Carbons: The various methyl groups (ethyl, gem-dimethyl, and isobutyl) would appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data Table:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~175 |

| Quaternary -C(CH₃)₂ | ~58 |

| Ethyl -O-CH₂- | ~60 |

| Isobutyl -NH-CH₂- | ~55 |

| Isobutyl -CH- | ~28 |

| Gem-Dimethyl -C(CH₃)₂ | ~25 |

| Isobutyl -CH(CH₃)₂ | ~20 |

| Ethyl -CH₃ | ~14 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all ¹H and ¹³C signals and to determine the precise connectivity and spatial arrangement of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the ethyl methylene and methyl protons, and within the isobutyl group's spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It would be crucial for establishing the connectivity between the ethyl group, the 2-methylpropanoate core, and the isobutylamino substituent. For example, correlations would be expected between the gem-dimethyl protons and the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about protons that are close in space, even if they are not directly connected through bonds. This can help to determine the preferred conformation of the molecule in solution.

Dynamic NMR for Conformational Exchange Phenomena

The single bonds in this compound allow for considerable conformational flexibility. Dynamic NMR (DNMR) studies, which involve acquiring NMR spectra at different temperatures, could provide insights into the energy barriers of these conformational changes. For example, hindered rotation around the C-N bond could lead to the observation of distinct signals for the two methyl groups of the isobutyl moiety at low temperatures, which might coalesce into a single signal at higher temperatures as the rate of rotation increases.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an essential tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₂₁NO₂), the expected exact mass can be calculated.

Theoretical Exact Mass Calculation:

Formula: C₁₀H₂₁NO₂

Monoisotopic Masses:

C: 12.00000

H: 1.00783

N: 14.00307

O: 15.99491

Calculated Exact Mass: (10 * 12.00000) + (21 * 1.00783) + (1 * 14.00307) + (2 * 15.99491) = 187.15723 u

An experimental HRMS measurement yielding a mass very close to this calculated value would provide strong evidence for the proposed elemental formula.

Predicted HRMS Data Table:

| Ion | Formula | Calculated m/z | Observed m/z | Difference (ppm) |

| [M+H]⁺ | C₁₀H₂₂NO₂⁺ | 188.16451 | To be determined | To be calculated |

| [M+Na]⁺ | C₁₀H₂₁NNaO₂⁺ | 210.14647 | To be determined | To be calculated |

In a typical mass spectrum, in addition to the molecular ion peak, fragmentation patterns would be observed. These fragments would correspond to the loss of specific parts of the molecule, such as the ethyl group or parts of the isobutyl group, providing further corroboration of the compound's structure.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely proceed through characteristic pathways for amino acid esters.

Expected Fragmentation Pathways:

Neutral loss of ethanol (B145695) (C₂H₅OH): This would result from the cleavage of the ester group, leading to a prominent fragment ion.

Loss of the isobutyl group (C₄H₉): Cleavage of the C-N bond connecting the isobutyl group to the nitrogen atom would be another expected fragmentation.

Decarboxylation: Loss of the ethyl formate (B1220265) group (HCOOC₂H₅) could also occur.

Alpha-cleavage: Fragmentation of the bonds adjacent to the nitrogen atom is also a probable pathway.

A detailed analysis of the m/z values of these fragment ions would allow for the reconstruction of the molecule's structure and the confirmation of its identity.

Table 1: Hypothetical MS/MS Fragmentation Data for this compound [M+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 188.16 | 142.12 | C₂H₅OH | [M+H - C₂H₅OH]⁺ |

| 188.16 | 131.13 | C₄H₉ | [M+H - C₄H₉]⁺ |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformation Discrimination

Ion mobility spectrometry (IMS) coupled with mass spectrometry (MS) separates ions in the gas phase based on their size, shape, and charge. This technique could provide insights into the three-dimensional structure and conformational flexibility of this compound. Different conformers of the molecule, if they exist in the gas phase, would exhibit different drift times through the ion mobility cell, leading to distinct arrivals at the mass spectrometer. This would allow for the discrimination of different gas-phase conformations. The collision cross-section (CCS), a measure of the ion's rotational average projected area, could be determined for each conformer, providing valuable structural information.

Infrared (IR) and Raman Spectroscopy

Vibrational Mode Assignment and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. An analysis of the IR and Raman spectra of this compound would allow for the identification of its key functional groups.

Expected Vibrational Modes:

N-H stretch: A characteristic band in the IR spectrum between 3300 and 3500 cm⁻¹ would indicate the presence of the secondary amine.

C=O stretch: A strong absorption in the IR spectrum around 1730-1750 cm⁻¹ would be indicative of the ester carbonyl group.

C-N stretch: Vibrations associated with the C-N bond would be expected in the 1000-1250 cm⁻¹ region.

C-O stretch: The C-O stretch of the ester group would likely appear in the 1000-1300 cm⁻¹ range.

C-H stretches: Bands corresponding to the stretching vibrations of the methyl, methylene, and isobutyl C-H bonds would be observed in the 2850-3000 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing non-polar bonds and symmetric vibrations, complementing the information obtained from IR spectroscopy.

Table 2: Hypothetical Vibrational Mode Assignments for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300-3500 | IR |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O Stretch (ester) | 1730-1750 | IR |

| C-N Stretch | 1000-1250 | IR, Raman |

Analysis of Intra- and Intermolecular Interactions

Detailed analysis of the positions and shapes of the vibrational bands could provide information on intra- and intermolecular interactions. For instance, hydrogen bonding involving the N-H group would lead to a broadening and a shift to lower wavenumbers of the N-H stretching band in the IR spectrum. In the solid state, intermolecular interactions would influence the vibrational spectra, and these could be compared to gas-phase or solution-phase spectra to understand the effects of crystal packing.

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If suitable crystals of this compound could be grown, this technique would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the molecule in the solid state.

Crystal packing: The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces.

This data would provide an unambiguous structural characterization of the compound in the solid phase.

Crystallographic Analysis of Salt Forms and Cocrystals

The formation of salts and cocrystals is a fundamental strategy in pharmaceutical sciences and crystal engineering to modify the physicochemical properties of a molecule, such as solubility, stability, and bioavailability. For this compound, which possesses a basic secondary amine, salt formation with various acids would be a primary route for creating crystalline solids suitable for X-ray diffraction analysis.

Theoretical Application to this compound:

If crystalline salt forms (e.g., hydrochloride, hydrobromide, tartrate, citrate) or cocrystals of this compound were prepared, single-crystal X-ray diffraction would provide precise three-dimensional structural information. This analysis would elucidate:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state.

Supramolecular Assembly: The arrangement of molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds (e.g., between the amine proton and the counter-ion), van der Waals forces, and other non-covalent interactions.

Stoichiometry and Ionic Interactions: In the case of salts, it would confirm the ratio of the parent molecule to the counter-ion and detail the geometry of the ionic pairing. For cocrystals, it would show the interaction with the co-former. Amino acids are frequently used as co-formers in cocrystal development due to their ability to form robust hydrogen-bonded networks.

Currently, there are no publicly available crystallographic data (e.g., .cif files) or published studies detailing the crystal structure of any salt or cocrystal of this compound.

Hypothetical Crystallographic Data Table:

The following table illustrates the type of data that would be generated from a single-crystal X-ray diffraction experiment. The values are purely illustrative.

| Parameter | Hypothetical Value (Example: Hydrochloride Salt) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 98.76 |

| γ (°) | 90 |

| Volume (ų) | 1334.5 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.150 |

| R-factor | 0.045 |

Chiroptical Spectroscopies (if applicable to chiral analogues or derivatives)

This compound possesses a chiral center at the C2 position of the propanoate backbone, where the ethyl ester, isobutylamino, and two methyl groups are attached. Due to this chirality, the molecule is optically active and therefore amenable to chiroptical spectroscopy techniques. These methods are crucial for determining the absolute configuration and studying the conformational properties of chiral molecules in solution.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For a molecule like this compound, the primary chromophore accessible in the typical UV range is the ester carbonyl group (C=O). The n → π* electronic transition of this group is sensitive to its chiral environment and typically gives rise to a CD signal (a Cotton effect).

Potential Applications:

Stereochemical Assignment: The sign of the Cotton effect associated with the ester chromophore could be used to assign the absolute configuration (R or S) of the chiral center, often by comparing the experimental spectrum to computational predictions or to the spectra of structurally similar compounds with known configurations. For many α-amino acids, a positive Cotton effect around 210 nm in acidic solution is characteristic of the L-configuration.

Conformational Studies: The intensity and exact wavelength of the CD signal are highly dependent on the molecule's conformation. By measuring CD spectra under different conditions (e.g., varying solvent polarity or temperature), it would be possible to study the conformational flexibility and preferred solution-state geometry of the molecule.

No experimental CD spectra for this compound have been reported in the scientific literature.

Hypothetical CD Spectroscopy Data Table:

This table represents the kind of data that would be obtained from a CD spectroscopic analysis. The data are illustrative.

| Solvent | Wavelength (λmax, nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| Methanol | 215 | +1500 |

| Hexane | 218 | +1200 |

| 0.1 M HCl (aq) | 212 | +1800 |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum provides information similar to a CD spectrum, as the two phenomena are mathematically related through the Kronig-Kramers transforms. An ORD spectrum plots specific rotation [α] against wavelength (λ).

Potential Applications:

Confirmation of Chirality: A non-zero optical rotation across a range of wavelengths would confirm the enantiomeric purity of a sample.

Absolute Configuration: The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), can be used to determine the absolute configuration of the stereocenter. A positive Cotton effect in an ORD spectrum is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite.

Quantitative Analysis: The magnitude of the specific rotation at a standard wavelength (commonly the sodium D-line, 589 nm) is a characteristic physical property of a chiral compound.

As with CD spectroscopy, no ORD data for this compound are available in published literature.

Hypothetical ORD Data Table:

This table shows representative data that would be collected in an ORD experiment.

| Wavelength (nm) | Specific Rotation [α] (degrees) |

| 589 (Na D-line) | +15.5 |

| 436 | +30.2 |

| 365 | +55.8 |

| 250 (Peak) | +2500 |

| 218 (Trough) | -3100 |

Computational and Theoretical Chemistry Studies on Ethyl 2 Isobutylamino 2 Methylpropanoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of a molecule at the atomic level.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. A DFT study on Ethyl 2-(isobutylamino)-2-methylpropanoate would typically involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to optimize the molecular geometry and calculate various electronic properties. Such a study would yield information on bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure of the molecule. Furthermore, analysis of the electron density distribution would reveal the nature of chemical bonds, charge distribution, and the molecule's electrostatic potential, highlighting regions that are electron-rich or electron-poor.

Ab Initio Methods for High-Accuracy Energetics and Geometries

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to obtain highly accurate geometric parameters and energetic information for this compound. These calculations, while computationally more intensive than DFT, provide benchmark data for properties such as the total electronic energy, heat of formation, and the energy of different molecular conformations. This information is crucial for understanding the molecule's stability and reactivity.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's chemical reactivity and electronic transitions. An analysis of the HOMO and LUMO energy levels and their spatial distribution for this compound would provide insights into its electron-donating and electron-accepting capabilities. The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's kinetic stability; a larger gap generally implies lower reactivity. This analysis would also help in predicting the molecule's behavior in chemical reactions and its potential for electronic applications.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a dynamic picture of its conformational changes and interactions with its environment.

Conformational Landscape Exploration in Various Environments

MD simulations of this compound would allow for the exploration of its conformational landscape. By simulating the molecule's movements over time, researchers could identify the most stable conformations and the energy barriers between them. Performing these simulations in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution, would reveal how the environment influences the molecule's preferred shape and flexibility. This is particularly important for understanding its biological activity or its behavior in different chemical processes.

Solvent Effects on Molecular Conformation and Dynamics

The choice of solvent can significantly impact the conformation and dynamics of a molecule. MD simulations incorporating explicit solvent molecules (e.g., water, ethanol) would provide a detailed understanding of the solute-solvent interactions for this compound. Analysis of these simulations would reveal information about the formation of hydrogen bonds, the structure of the solvent shell around the molecule, and how the solvent affects the rotational and translational motion of the compound. This information is vital for predicting its solubility, stability, and reactivity in different solutions.

Molecular Mechanics (MM) and Force Field Development

Molecular mechanics serves as a cornerstone for simulating the behavior of molecules by treating them as a collection of atoms held together by springs. The accuracy of these simulations is critically dependent on the underlying force field, a set of parameters that define the potential energy of the system.

Conformational Search Algorithms for Stable Isomers

Commonly used algorithms for such a task would include:

Systematic Search: This method involves rotating each dihedral angle by a defined increment. While thorough, it can be computationally expensive for molecules with many rotatable bonds.

Stochastic/Monte Carlo Methods: These approaches, such as the Metropolis Monte Carlo method, randomly alter the molecular geometry and accept or reject the new conformation based on its energy. This allows for a more efficient exploration of the potential energy surface.

Molecular Dynamics (MD) Simulations: By simulating the motion of the molecule over time at a given temperature, MD can overcome energy barriers and sample various conformations. Subsequent energy minimization of snapshots from the trajectory can identify the corresponding stable isomers.

For this compound, the key dihedral angles to be explored would be around the C-N bond of the isobutylamino group, the C-C bonds within the isobutyl group, and the C-O bond of the ethyl ester group. The relative energies of the resulting conformers would be determined by a combination of torsional strain and non-bonded interactions (van der Waals and electrostatic). It is anticipated that staggered conformations would be significantly more stable than eclipsed ones, and steric hindrance between the bulky isobutyl and ethyl groups would play a dominant role in determining the most stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer ID | Dihedral Angle 1 (°C) (C-C-N-C) | Dihedral Angle 2 (°C) (O=C-O-C) | Relative Energy (kcal/mol) |

| 1 | 180 (anti) | 180 (anti) | 0.00 |

| 2 | 60 (gauche) | 180 (anti) | 0.85 |

| 3 | -60 (gauche) | 180 (anti) | 0.85 |

| 4 | 180 (anti) | 60 (gauche) | 1.20 |

| 5 | 180 (anti) | -60 (gauche) | 1.20 |

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Parameterization for Specific Force Fields

Standard force fields like AMBER, CHARMM, and OPLS are widely used for biomolecular simulations. nih.govnih.govresearchgate.net However, they may lack specific parameters for a novel or "unnatural" molecule like this compound. In such cases, a bespoke parameterization is necessary to ensure the accuracy of MM calculations.

The parameterization process typically involves:

Initial Parameter Assignment: Parameters for bond lengths, bond angles, and Lennard-Jones terms are often transferred from existing parameters for similar chemical groups in the force field library.

Quantum Mechanical (QM) Calculations: High-level QM calculations, such as those using Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are performed on the molecule or representative fragments to obtain reference data. nih.gov This data includes optimized geometries, vibrational frequencies, and the electrostatic potential (ESP).

Charge Derivation: Atomic partial charges are derived by fitting them to the QM-calculated ESP. The Restrained Electrostatic Potential (RESP) fitting procedure is commonly used to produce high-quality and transferable charges. nih.gov

Dihedral Parameter Refinement: The torsional parameters are the most critical for accurately reproducing the conformational energy landscape. These are refined by fitting the MM potential energy profile for rotation around specific bonds to the corresponding profile calculated at a high level of QM theory.

This process ensures that the developed force field can accurately model the geometry, conformational preferences, and intermolecular interactions of this compound in subsequent simulations.

Reaction Pathway Modeling and Prediction

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, including the synthesis of this compound. A plausible synthetic route involves the N-alkylation of ethyl 2-amino-2-methylpropanoate with an isobutyl halide or a reductive amination reaction. chimia.chnih.gov

Transition State Localization and Characterization

A chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Locating and characterizing this TS is fundamental to understanding the reaction mechanism and kinetics. Computational methods for TS localization include:

Synchronous Transit-Guided Quasi-Newton (STQN) Method: This method searches for a TS by interpolating between the reactant and product structures.

Eigenvector Following Algorithms: These methods explore the potential energy surface by following the vibrational mode that corresponds to the reaction coordinate.

Once a stationary point is located, a frequency calculation is performed to characterize it. A stable minimum (reactant, product, or intermediate) will have all real vibrational frequencies. A first-order saddle point, corresponding to a TS, will have exactly one imaginary frequency. The vibrational mode associated with this imaginary frequency represents the motion along the reaction coordinate, confirming that the structure is indeed the TS connecting the desired reactants and products. For the N-alkylation reaction, the TS would involve the partial formation of the new C-N bond and the partial breaking of the C-halide bond.

Prediction of Reaction Energetics and Product Selectivity

With the optimized structures of the reactants, transition state, and products, the energetics of the reaction can be calculated. Key thermodynamic and kinetic parameters include:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This is a primary determinant of the reaction rate.

Reaction Energy (ΔErxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

These energies are typically calculated using high-level QM methods and can be refined to include zero-point vibrational energy, thermal corrections, and solvent effects (using implicit or explicit solvent models) to yield Gibbs free energies of activation (ΔG‡) and reaction (ΔGrxn).

Table 2: Hypothetical Energetics for the N-alkylation Synthesis of this compound

| Reaction Parameter | Value (kcal/mol) |

| Activation Energy (ΔG‡) | +22.5 |

| Reaction Energy (ΔGrxn) | -15.0 |

Note: This table is for illustrative purposes. Actual values would depend on the specific reactants, catalyst, and solvent conditions modeled.

Furthermore, computational modeling can predict product selectivity. For instance, in the N-alkylation of an amino ester, there is a possibility of over-alkylation to form a tertiary amine. By calculating the activation energies for both the desired mono-alkylation and the potential di-alkylation side reaction, the selectivity of the reaction under different conditions can be predicted. nih.gov A significantly higher activation barrier for the second alkylation would suggest that the mono-alkylated product can be obtained with high selectivity.

Advanced Analytical Methodologies and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of purity assessment, allowing for the physical separation of the main compound from any synthesis-related impurities or degradation products. The choice of technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and structural characteristics.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the purity analysis of non-volatile or thermally sensitive compounds like Ethyl 2-(isobutylamino)-2-methylpropanoate. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development would involve a systematic approach to optimize separation parameters. A C18 or C8 stationary phase is commonly chosen for its ability to separate moderately polar compounds. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. nih.govpensoft.net The pH of the buffer is a critical parameter, as the amino group in the molecule is basic; maintaining a consistent pH is essential for reproducible retention times. Detection is often achieved using a UV detector, typically at a low wavelength (e.g., 200-220 nm) as the molecule lacks a significant chromophore.

Once developed, the method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. Validation demonstrates the method's specificity, linearity, accuracy, precision, and robustness. nih.gov

Table 1: Hypothetical HPLC Validation Parameters This table presents typical performance characteristics for a validated HPLC method for purity analysis.

| Parameter | Specification | Typical Result |

| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak purity index > 0.999 |

| Linearity (R²) | ≥ 0.99 | 0.9995 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD%) | Repeatability: ≤ 2.0% | 0.8% |

| Intermediate Precision: ≤ 2.0% | 1.2% | |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.01% |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.03% |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound has some volatility, its polarity due to the secondary amine may lead to poor peak shape and column adsorption. To overcome this, derivatization is often employed. mdpi.com The amino group can be converted into a less polar, more volatile derivative, for instance, through silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column, such as a DB-5MS (5% phenyl-methylpolysiloxane). mdpi.com A flame ionization detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds.

Chiral Chromatography for Enantiomeric Purity (if applicable)

The structure of this compound contains a stereocenter at the C2 carbon, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, it is crucial to control the enantiomeric purity of the drug substance. nih.gov

Chiral chromatography is the standard method for separating and quantifying enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds. nih.govmdpi.com The separation can be performed using various modes, including normal-phase, reversed-phase, or polar organic mode, with the choice of mobile phase (e.g., heptane/isopropanol or methanol) being critical for achieving optimal resolution. mdpi.com

Hyphenated Analytical Techniques

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural identification and characterization of impurities. ijprajournal.com

GC-MS for Comprehensive Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. mdpi.com It is the definitive method for identifying volatile impurities, residual solvents, or the main component itself. After separation on the GC column, the eluting compounds enter the mass spectrometer, where they are ionized (typically by electron ionization - EI) and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation pattern.

Table 2: Predicted Electron Ionization (EI) Mass Fragments for this compound This table outlines plausible mass-to-charge (m/z) ratios for fragments generated during GC-MS analysis.

| m/z | Predicted Fragment | Fragment Structure |

| 187 | Molecular Ion [M]⁺ | [C₁₀H₂₁NO₂]⁺ |

| 172 | Loss of methyl group [M-15]⁺ | [C₉H₁₈NO₂]⁺ |

| 142 | Loss of ethyl group [M-45]⁺ | [C₈H₁₆NO]⁺ |

| 130 | Loss of isobutyl group [M-57]⁺ | [C₆H₁₂NO₂]⁺ |

| 88 | Alpha cleavage (McLafferty rearrangement) | [C₄H₁₀N]⁺ |

| 57 | Isobutyl cation | [C₄H₉]⁺ |

LC-MS for Non-Volatile Impurity Profiling

For non-volatile or thermally labile impurities that are not amenable to GC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique. ijprajournal.com It provides molecular weight information and structural data for impurities separated by HPLC. ijprajournal.com Electrospray ionization (ESI) is a common "soft" ionization technique used in LC-MS that typically generates the protonated molecular ion [M+H]⁺, allowing for the determination of the molecular weight of an unknown impurity. ijprajournal.comnih.gov

By employing tandem mass spectrometry (MS/MS), the molecular ion can be fragmented, providing further structural details that are crucial for elucidating the identity of process-related impurities or degradation products. nih.gov This comprehensive impurity profiling is a critical component of drug development and quality control. chimia.ch

Spectrophotometric Methods for Quantification

Spectrophotometric methods are instrumental in the quantitative analysis of chemical compounds by measuring the interaction of a substance with electromagnetic radiation. These techniques are valued for their speed, simplicity, and sensitivity.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a widely used technique for determining the concentration of analytes in a solution. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For a compound like this compound, which contains a carbonyl group within its ester functionality, there is potential for electronic transitions in the ultraviolet region of the electromagnetic spectrum.

The procedure typically involves dissolving a precisely weighed sample of the compound in a suitable solvent that does not absorb in the same region as the analyte. Common solvents for such analyses include ethanol (B145695), methanol, or acetonitrile. A calibration curve is constructed by preparing a series of standard solutions of known concentrations and measuring their absorbance at the wavelength of maximum absorbance (λmax). The absorbance of a sample solution of unknown concentration is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve.

While specific experimental λmax values for this compound are not extensively published in public literature, compounds with similar ester functionalities typically exhibit absorption maxima in the range of 200-220 nm.

Interactive Table 1: Illustrative Calibration Data for UV-Vis Spectroscopic Analysis

This table presents a hypothetical data set for a calibration curve used in the quantification of this compound.

| Standard | Concentration (mg/L) | Absorbance at λmax (AU) |

| 1 | 5.0 | 0.112 |

| 2 | 10.0 | 0.225 |

| 3 | 15.0 | 0.338 |

| 4 | 20.0 | 0.450 |

| 5 | 25.0 | 0.563 |

Purity and Impurity Profiling

Ensuring the purity of a chemical compound is critical for its intended application. Impurity profiling is the process of identifying and quantifying all impurities present in a substance. biomedres.us These impurities can originate from various sources, including the synthesis process, degradation, or storage. resolvemass.ca Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are essential for comprehensive impurity profiling. resolvemass.caemerypharma.com

Identification and Quantification of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process and remain in the final product. resolvemass.ca Their presence can affect the quality and performance of the compound. The identification of these impurities requires a thorough understanding of the synthetic route. For an amino ester like this compound, potential impurities could include unreacted starting materials, intermediates, and by-products from side reactions.

Common analytical strategies involve the use of high-resolution techniques like HPLC coupled with mass spectrometry (LC-MS) or GC-MS. resolvemass.ca These hyphenated techniques allow for the separation of impurities from the main compound, followed by their identification based on mass-to-charge ratio and fragmentation patterns. ijpsonline.com Quantification is typically achieved using a reference standard for each impurity or by using relative response factors if standards are unavailable.

Interactive Table 2: Potential Process-Related Impurities

This table outlines potential impurities that could arise during the synthesis of this compound, their likely origins, and the typical analytical methods for their detection.

| Impurity Name | Potential Origin | Common Analytical Method |

| Isobutylamine (B53898) | Unreacted starting material | GC-MS, LC-MS |

| Ethyl 2-bromo-2-methylpropanoate (B8525525) | Unreacted starting material | GC-MS |

| 2-(Isobutylamino)-2-methylpropanoic acid | Hydrolysis of the ester | HPLC, LC-MS |

| Di-isobutylamine | Impurity in starting material or side reaction | GC-MS |

| Ethyl 2-hydroxy-2-methylpropanoate | Side reaction/hydrolysis of precursor | GC-MS |

Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced in the manufacturing of substances that are not completely removed by practical manufacturing techniques. shimadzu.com Because residual solvents can have toxicity and may affect the properties of the final product, their levels are strictly controlled. ptfarm.pl

The standard and most effective method for the analysis of residual solvents is Gas Chromatography (GC), typically using a headspace (HS) autosampler coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). emerypharma.comnih.gov The headspace technique is preferred as it allows for the analysis of volatile compounds in a solid or liquid matrix without direct injection of the sample, which could contaminate the GC system. nih.gov Solvents are classified based on their toxicity (Class 1, 2, or 3), and regulatory guidelines set specific concentration limits for each. shimadzu.com

Interactive Table 3: Common Residual Solvents and Analytical Parameters

This table lists common solvents that could be used in the synthesis of this compound and typical parameters for their analysis via Headspace GC.

| Solvent Name | ICH Class | Typical Analytical Method | Common Detection Limit (ppm) |

| Toluene | Class 2 | HS-GC-FID/MS | 1-10 |

| Methanol | Class 2 | HS-GC-FID/MS | 5-50 |

| Acetone | Class 3 | HS-GC-FID/MS | 10-100 |

| Ethanol | Class 3 | HS-GC-FID/MS | 10-100 |

| Ethyl Acetate | Class 3 | HS-GC-FID/MS | 10-100 |

| Dichloromethane (B109758) | Class 2 | HS-GC-FID/MS | 1-10 |

Advanced Research Applications in Chemical Synthesis and Materials Science

Potential Role as a Versatile Building Block in Complex Chemical Syntheses

The molecular architecture of Ethyl 2-(isobutylamino)-2-methylpropanoate, featuring a secondary amine, a sterically hindered ester, and a quaternary carbon center, suggests theoretical utility as a building block in complex organic synthesis.

Hypothetical Participation in Multi-Component Reactions

In theory, the secondary amine group could participate as a nucleophile in various multi-component reactions (MCRs), such as the Mannich or Ugi reactions. These reactions are powerful tools for rapidly building molecular complexity from three or more starting materials in a single synthetic operation. However, no specific examples involving this compound have been documented in the literature.

Theoretical Precursor for Macrocyclic or Polymeric Structures

The bifunctional nature of the molecule (amine and ester) could, in principle, allow it to serve as a monomer unit for the synthesis of macrocycles or polymers. For instance, the amine could undergo reactions with difunctional electrophiles, or the ester could be transformed into other functional groups suitable for polymerization. To date, no studies have been published demonstrating such applications.

Postulated Utilization in the Design and Synthesis of Ligands and Catalysts

The nitrogen atom of the isobutylamino group possesses a lone pair of electrons, making it a potential coordination site for metal ions. This suggests that this compound could be explored as a ligand in coordination chemistry. The specific steric and electronic properties imparted by the isobutyl and ethyl 2-methylpropanoate (B1197409) groups would influence the coordination geometry and reactivity of any resulting metal complex. Despite this potential, there is no evidence in the current scientific literature of its use in the synthesis of new ligands or catalysts.

Speculative Integration into Novel Organic Frameworks and Materials Architectures

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal nodes and organic linkers. While the synthesis of novel MOFs is an active area of research, there are no reports of this compound being used as a linker or modulating agent in the formation of such materials. The development of functionalized organic linkers is crucial for tuning the properties of MOFs for applications in gas storage, separation, and catalysis.

Theoretical Considerations for Stereochemical Control and Asymmetric Synthesis Strategies

This compound is a chiral molecule, containing a stereocenter at the quaternary carbon. This inherent chirality could theoretically be exploited in asymmetric synthesis. For example, it could serve as a chiral auxiliary or as a starting material for the synthesis of other chiral molecules. Asymmetric synthesis is a critical field for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. Nevertheless, no research has been published that investigates or applies the stereochemical properties of this compound in this context.

Future Research Directions and Methodological Advancements

Development of Novel and Environmentally Sustainable Synthetic Routes

Future research will undoubtedly focus on developing greener and more efficient synthetic pathways to Ethyl 2-(isobutylamino)-2-methylpropanoate and related compounds. Traditional methods often rely on harsh reagents and generate significant waste. The exploration of biocatalysis, flow chemistry, and alternative activation strategies promises more sustainable and atom-economical approaches.

One promising avenue is the use of enzymes, such as imine reductases (IREDs) or transaminases, for the asymmetric synthesis of N-substituted α-amino esters. Researchers have successfully employed metagenomic IREDs for the direct reductive coupling of α-ketoesters and amines, achieving high conversion and excellent enantioselectivity under mild, aqueous conditions. Applying this biocatalytic reductive amination to ethyl 2-keto-2-methylpropanoate with isobutylamine (B53898) could provide a direct and environmentally benign route to the target compound.

Furthermore, the development of chemocatalytic methods that align with green chemistry principles is crucial. This includes nitrene-mediated C-H amination, where a C-H bond at the α-position of an ester is directly converted to a C-N bond. While this has been explored for primary amination, future work could adapt this strategy for secondary amines like isobutylamine, potentially offering a highly efficient, one-step synthesis from an abundant precursor like ethyl isobutyrate.

Continuous-flow synthesis offers another significant advancement. By utilizing packed-bed reactors with immobilized catalysts or reagents, flow chemistry can improve reaction efficiency, enhance safety, and simplify purification. A future flow process for this compound could involve the continuous reaction of a suitable precursor with isobutylamine over a solid-supported catalyst, minimizing solvent use and enabling seamless integration with downstream processing steps.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

To optimize novel synthetic routes, a deep mechanistic understanding is essential. Advanced in-situ spectroscopic techniques are poised to provide unprecedented insight into the reaction dynamics of the synthesis of sterically hindered amino esters. Process Analytical Technology (PAT), which involves real-time monitoring of reaction parameters, is critical for developing robust and efficient chemical processes.

Techniques such as FlowNMR spectroscopy and electrospray ionization mass spectrometry (ESI-MS) can be employed for non-invasive, real-time monitoring of reaction progress. rsc.orgrsc.org For instance, by flowing the reaction mixture through an NMR spectrometer, researchers can track the consumption of reactants and the formation of intermediates and products, providing valuable kinetic data without the need for quenching and sampling. rsc.org Similarly, online ESI-MS can detect transient catalytic intermediates in complex reactions like the Buchwald-Hartwig amination, a common method for forming C-N bonds. uvic.caresearchgate.netchemrxiv.org Applying these techniques to the synthesis of this compound would allow for the precise determination of reaction kinetics, identification of potential bottlenecks, and optimization of parameters like catalyst loading, temperature, and reagent stoichiometry.

| Spectroscopic Technique | Information Gained | Potential Application in Synthesis of this compound |

| FlowNMR | Real-time concentration of reactants and products, kinetic data | Monitoring the reductive amination of ethyl 2-keto-2-methylpropanoate with isobutylamine to optimize reaction time. |

| ESI-MS | Detection of transient intermediates, mechanistic insights | Identifying catalyst resting states and intermediates in a potential palladium-catalyzed amination route. |

| FT-IR/Raman | Functional group analysis, reaction progress monitoring | Tracking the conversion of a carbonyl group or the formation of the N-H bond in real-time. |

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Synthesis

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling predictive modeling and automated optimization. mdpi.com For a target molecule like this compound, AI can accelerate the discovery of optimal reaction conditions and even predict novel synthetic pathways.

Exploration of Unprecedented Reactivity and Transformational Pathways

While the synthesis of this compound is a primary goal, future research should also explore its potential as a versatile building block for more complex molecules. The unique steric and electronic properties conferred by the α,α-disubstitution and the N-isobutyl group could lead to unprecedented reactivity and novel chemical transformations.

Recent advancements in the synthesis of α,α-disubstituted α-amino acids have opened up new avenues for creating sterically encumbered stereogenic centers. nih.govresearchgate.netnih.gov For example, cobalt-catalyzed enantioselective aza-Barbier reactions have been used to form chiral α-tertiary amino esters from ketimines and alkyl halides. nih.govdicp.ac.cn Subjecting an imine derived from this compound to such conditions could lead to the synthesis of novel, highly substituted amino acid derivatives.

Another area of exploration is the functionalization of the compound through C-H activation. While challenging, the selective activation of C-H bonds on the isobutyl group or even the ethyl ester could provide direct pathways to novel derivatives without the need for pre-functionalized starting materials. Photo-induced catalysis, for instance, has enabled the three-component asymmetric 1,4-arylalkylation of butadiene with amino acid esters, creating complex chiral structures. acs.orgacs.org Investigating analogous radical-mediated transformations with this compound could unlock new synthetic possibilities.

The tertiary amine functionality itself can participate in unique reactions. For example, cascade transformations involving arynes have been shown to achieve trifunctionalization through the activation of distal C-H bonds in tertiary amines. acs.org Exploring the reactivity of this compound in such cascade reactions could yield novel polycyclic or highly functionalized molecular architectures.

Studies on Advanced Separation and Purification Technologies for the Compound

The purification of sterically hindered amines and their derivatives can be challenging due to their physical properties. Future research must address the development of advanced separation and purification technologies to obtain high-purity this compound, especially if it is intended for applications requiring high enantiomeric purity.

Chromatographic methods will remain central to purification. The development of novel stationary phases for High-Performance Liquid Chromatography (HPLC) is a key area of research. For instance, calixarene-bonded stationary phases have shown promise for the separation of amino acid derivatives through a combination of hydrophobic, π-π, and size-exclusion interactions. oup.com For potential chiral applications, the development of efficient enantioselective separation methods is critical. Chiral stationary phases (CSPs) based on polysaccharide phenylcarbamates have proven effective for resolving enantiomers of α-amino acid esters. yakhak.org Future work could focus on designing CSPs specifically tailored for the separation of sterically hindered α,α-disubstituted amino esters.

Beyond chromatography, other separation techniques warrant investigation. Supercritical fluid chromatography (SFC) offers a greener alternative to traditional HPLC, using supercritical CO2 as the mobile phase, which can lead to faster and more efficient separations. studysmarter.co.uk Membrane-based separations and advanced crystallization techniques could also be explored for large-scale purification, potentially reducing solvent consumption and energy costs. Ion-exchange chromatography is another powerful technique, particularly for separating amino acids and their derivatives from various impurities based on their charge at different pH values. diaion.com

| Separation Technique | Principle | Potential Application for this compound |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Resolution of (R)- and (S)-enantiomers if a stereocenter is introduced. |

| Supercritical Fluid Chromatography (SFC) | Utilizes a supercritical fluid as the mobile phase for separation. | A green and rapid method for purification, potentially offering better resolution for nonpolar compounds. |

| Ion-Exchange Chromatography | Separation based on net charge of molecules. | Removal of acidic or basic impurities from the final product by adjusting the pH of the mobile phase. |

| Calixarene-based Chromatography | Separation based on inclusion complexes and multiple interaction modes. | High-selectivity purification based on the specific size and shape of the molecule. |

Q & A

Q. What are the common synthetic routes for Ethyl 2-(isobutylamino)-2-methylpropanoate and its derivatives?

Methodological Answer: A typical synthesis involves multi-step reactions, such as hydrazine formation followed by borane-mediated reduction. For example, in a patent (EP 4,374,877 A2), ethyl 2-(2-(2,3-difluorobenzylidene)-1-methylhydrazinyl)-2-methylpropanoate was treated with borane-pyridine in acidic methanol to introduce the isobutylamino group . Key steps include:

- Reaction Conditions : 0°C, 1.5 hours stirring in 10% HCl-methanol.

- Purification : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and solvent removal.

- Analytical Data : LCMS (m/z 416 [M+H]⁺), HPLC retention time (0.63 minutes under SMD-TFA05 conditions) .

Q. Which analytical techniques are most reliable for characterizing this compound?

Methodological Answer: High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are standard. For instance:

Q. What are the key impurities to monitor during synthesis?

Methodological Answer: Impurities often arise from incomplete reactions or byproducts. Reference standards include:

- Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity E(EP)), monitored via HPLC .

- Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (Impurity D(EP)) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of isobutylamino group incorporation?

Methodological Answer: Variables include temperature, reagent stoichiometry, and catalyst choice. In EP 4,374,877 A2:

- Borane-Pyridine Ratio : 28 mg (0.30 mmol) of borane-pyridine per 50 mg substrate achieved 65% yield .

- Solvent System : Methanol with 10% HCl enhances protonation of intermediates.

- Troubleshooting : Low yields may require extended reaction times or alternative reducing agents (e.g., NaBH₄).

Q. How to resolve discrepancies in spectral data during synthesis?

Methodological Answer: Cross-validate LCMS and HPLC results with synthetic intermediates. For example:

- A product with m/z 416 [M+H]⁺ (Step 2 ) vs. m/z 791 [M+H]⁺ (Step 3 ) indicates successful coupling of additional moieties.

- Conflicting retention times may arise from column degradation or mobile phase inconsistencies; recalibrate using reference standards (e.g., PhEur-certified impurities ).

Q. What strategies enable regioselective modifications of this compound?

Methodological Answer: Regioselectivity can be controlled via steric or electronic effects:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.